molecular formula C16H11NO4 B1443472 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid CAS No. 161291-72-1

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid

Cat. No.: B1443472
CAS No.: 161291-72-1
M. Wt: 281.26 g/mol
InChI Key: DMYCIRBSCFYQLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of isoindolones, which are known for their diverse biological and chemical properties

Biochemical Analysis

Biochemical Properties

4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid plays a role in biochemical reactions by interacting with specific enzymes and proteins. For instance, it has been identified as an inhibitor of the Dengue virus NS2B-NS3 protease . This interaction is crucial as it can potentially inhibit the replication of the Dengue virus, making it a candidate for antiviral drug development. The compound binds to the active site of the protease, thereby preventing the cleavage of viral polyproteins necessary for viral replication.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human cells, the compound has been shown to affect the expression of genes involved in the inflammatory response, thereby potentially reducing inflammation . Additionally, it can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, such as the Dengue virus NS2B-NS3 protease . This binding prevents the enzymes from catalyzing their respective biochemical reactions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound remains stable under standard laboratory conditions for extended periods Its long-term effects on cellular function can vary In vitro studies have demonstrated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in gene expression

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic function have been observed. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, the compound has been shown to inhibit enzymes involved in the metabolism of certain amino acids, leading to changes in metabolic flux and metabolite levels . These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . This localization is crucial for its biochemical activity, as it allows the compound to interact with its target enzymes and proteins effectively.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its ability to modulate cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid typically involves multiple steps, starting with the formation of the isoindolone core. One common approach is the cyclization of appropriate precursors, such as phthalic anhydride and amines, under controlled conditions. The reaction conditions often require the use of strong acids or bases, and the process may involve heating to facilitate the cyclization reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The use of continuous flow chemistry and advanced purification techniques can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the isoindolone ring system and the carboxylic acid group makes it amenable to these transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different chemical and biological properties, making them useful for further research and applications.

Scientific Research Applications

Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its reactivity and structural features make it a valuable building block for the development of new chemical entities.

Biology: The biological applications of 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid include its potential use as a probe or inhibitor in biochemical studies. Its interaction with various biomolecules can provide insights into biological processes and pathways.

Medicine: In medicine, this compound may be explored for its therapeutic potential. Its ability to modulate biological targets can lead to the development of new drugs for treating various diseases. Research into its pharmacokinetics and pharmacodynamics is essential for understanding its efficacy and safety.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and pharmaceuticals.

Mechanism of Action

The mechanism by which 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other biomolecules, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid

  • Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate

  • 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl chloride

Uniqueness: 4-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)-2-methylbenzoic acid is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural difference sets it apart from similar compounds and may contribute to its distinct properties and applications.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO4/c1-9-8-10(6-7-11(9)16(20)21)17-14(18)12-4-2-3-5-13(12)15(17)19/h2-8H,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYCIRBSCFYQLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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